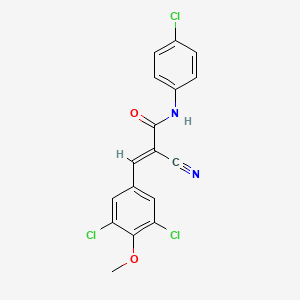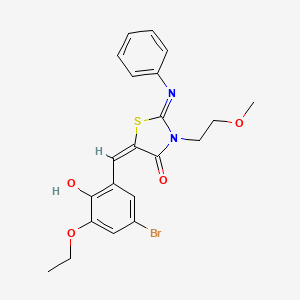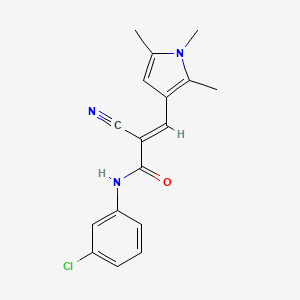
(2E)-N-(4-chlorophenyl)-2-cyano-3-(3,5-dichloro-4-methoxyphenyl)prop-2-enamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-N~1~-(4-CHLOROPHENYL)-2-CYANO-3-(3,5-DICHLORO-4-METHOXYPHENYL)-2-PROPENAMIDE is an organic compound that belongs to the class of amides This compound is characterized by the presence of a propenamide group substituted with chlorophenyl, cyano, and methoxyphenyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N~1~-(4-CHLOROPHENYL)-2-CYANO-3-(3,5-DICHLORO-4-METHOXYPHENYL)-2-PROPENAMIDE typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-chlorobenzaldehyde, 3,5-dichloro-4-methoxybenzaldehyde, and a suitable amine.
Condensation Reaction: The aldehydes undergo a condensation reaction with the amine in the presence of a base to form the corresponding imine.
Cyanation: The imine is then subjected to cyanation using a cyanide source, such as sodium cyanide or potassium cyanide, to introduce the cyano group.
Amidation: Finally, the resulting intermediate is treated with an appropriate reagent to form the amide linkage, yielding the target compound.
Industrial Production Methods
Industrial production of (E)-N~1~-(4-CHLOROPHENYL)-2-CYANO-3-(3,5-DICHLORO-4-METHOXYPHENYL)-2-PROPENAMIDE may involve large-scale batch or continuous processes, optimized for yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to ensure efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
(E)-N~1~-(4-CHLOROPHENYL)-2-CYANO-3-(3,5-DICHLORO-4-METHOXYPHENYL)-2-PROPENAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine or other reduced forms.
Substitution: The chlorophenyl and methoxyphenyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO~4~) and chromium trioxide (CrO~3~).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH~4~) or hydrogen gas (H~2~) with a catalyst can be used.
Substitution: Nucleophiles like sodium methoxide (NaOCH~3~) or sodium ethoxide (NaOEt) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating certain diseases.
Industry: Utilized in the development of new materials or as a precursor in chemical manufacturing processes.
Mécanisme D'action
The mechanism of action of (E)-N~1~-(4-CHLOROPHENYL)-2-CYANO-3-(3,5-DICHLORO-4-METHOXYPHENYL)-2-PROPENAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (E)-N~1~-(4-BROMOPHENYL)-2-CYANO-3-(3,5-DICHLORO-4-METHOXYPHENYL)-2-PROPENAMIDE
- (E)-N~1~-(4-FLUOROPHENYL)-2-CYANO-3-(3,5-DICHLORO-4-METHOXYPHENYL)-2-PROPENAMIDE
Comparison
Compared to similar compounds, (E)-N~1~-(4-CHLOROPHENYL)-2-CYANO-3-(3,5-DICHLORO-4-METHOXYPHENYL)-2-PROPENAMIDE may exhibit unique properties due to the presence of the chloro group, which can influence its reactivity and biological activity
Propriétés
Formule moléculaire |
C17H11Cl3N2O2 |
|---|---|
Poids moléculaire |
381.6 g/mol |
Nom IUPAC |
(E)-N-(4-chlorophenyl)-2-cyano-3-(3,5-dichloro-4-methoxyphenyl)prop-2-enamide |
InChI |
InChI=1S/C17H11Cl3N2O2/c1-24-16-14(19)7-10(8-15(16)20)6-11(9-21)17(23)22-13-4-2-12(18)3-5-13/h2-8H,1H3,(H,22,23)/b11-6+ |
Clé InChI |
MBTPUAATKMKGFF-IZZDOVSWSA-N |
SMILES isomérique |
COC1=C(C=C(C=C1Cl)/C=C(\C#N)/C(=O)NC2=CC=C(C=C2)Cl)Cl |
SMILES canonique |
COC1=C(C=C(C=C1Cl)C=C(C#N)C(=O)NC2=CC=C(C=C2)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(4-bromo-1,3-dimethyl-1H-pyrazol-5-yl)carbonyl]-N-ethylhydrazinecarbothioamide](/img/structure/B10888032.png)
![2,2-Diphenyl-1-{4-[2-(trifluoromethyl)benzyl]piperazin-1-yl}ethanone](/img/structure/B10888040.png)
![2-[(5-chloro-1,3-benzothiazol-2-yl)sulfanyl]-N-(naphthalen-1-yl)acetamide](/img/structure/B10888043.png)
![methyl (2-{(E)-[(2Z)-3-[2-(1H-indol-3-yl)ethyl]-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetate](/img/structure/B10888045.png)
![2-(2-{(Z)-[2-(2-chlorophenyl)hydrazinylidene]methyl}phenoxy)-N-phenylacetamide](/img/structure/B10888047.png)

![N'-{(E)-[2,5-dimethyl-1-(quinolin-6-yl)-1H-pyrrol-3-yl]methylidene}pyridine-3-carbohydrazide](/img/structure/B10888060.png)

![3-{[4-(5-Bromo-2-methoxybenzyl)piperazino]methyl}-1H-indole](/img/structure/B10888077.png)
![1-({2-[(4-Butoxybenzoyl)oxy]-1-naphthyl}methyl)-2-naphthyl 4-butoxybenzoate](/img/structure/B10888082.png)
![3,5-dinitro-N-[(2E)-5-propyl-1,3,4-thiadiazol-2(3H)-ylidene]benzamide](/img/structure/B10888084.png)
![ethyl (2E)-3-[5-(4-bromophenyl)furan-2-yl]-2-(phenylcarbonyl)prop-2-enoate](/img/structure/B10888095.png)

![1-[4-(2,3-Dimethoxybenzyl)piperazin-1-yl]-2-(4-methoxyphenoxy)ethanone](/img/structure/B10888111.png)
